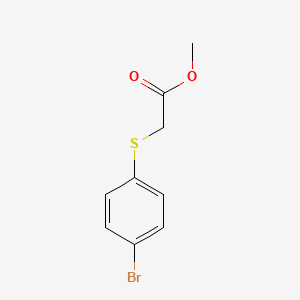
3-methyl-1,2-benzoxazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1,2-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with methyl 3-amino-4-hydroxybenzoate under oxidative conditions . The reaction is catalyzed by lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of magnetic solid acid nanocatalysts has been reported to facilitate the synthesis of benzoxazole derivatives with high yields . These catalysts can be easily separated and reused, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzoxazole scaffold, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-methyl-1,2-benzoxazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of functional materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer effects are linked to its capacity to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- 1,3-benzoxazole-6-carboxylic acid
- 2-phenylbenzoxazole
Uniqueness
3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the carboxylic acid group at the 6th position enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-methyl-1,2-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-7-3-2-6(9(11)12)4-8(7)13-10-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
LSHMEBZXWVZFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)



![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)


![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)

